N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S2/c1-17-6-8-21(9-7-17)28(25,26)23-14-22(20-11-13-27-16-20)24-12-10-18-4-2-3-5-19(18)15-24/h2-9,11,13,16,22-23H,10,12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBIVPLFEBUTCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Derivative: Starting from a suitable precursor, the isoquinoline ring can be constructed through Pictet-Spengler reaction or Bischler-Napieralski cyclization.
Introduction of the Thiophene Group: The thiophene moiety can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline or thiophene rings.
Reduction: Reduction reactions could target the sulfonamide group or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination agents, followed by nucleophilic substitution with amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various functionalized derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, it may serve as a probe or ligand in studies involving isoquinoline or thiophene-containing biomolecules.
Medicine
Potential medicinal applications could include its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry
In industry, it might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methylbenzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors through binding interactions involving its isoquinoline, thiophene, and sulfonamide groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Sulfonamide and Heterocyclic Moieties
2.1.1 N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide ()
- Core Structure : Pyridine ring linked to an aniline group and a tosyl moiety.
- Key Differences: Lacks the dihydroisoquinoline and thiophene groups present in the target compound.
- Synthesis : Prepared via reaction of N2-phenylpyridine-2,3-diamine with 4-methylbenzenesulfonyl chloride .
- Applications: Not specified in evidence but structurally similar to kinase inhibitors.
2.1.2 4-(3,4-Dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide ()
- Core Structure: Dihydroisoquinoline sulfonyl group linked to a benzothiazole ring.
- Key Differences : Replaces the thiophene-ethyl group with a benzothiazole and adds ethoxy/ethyl substituents.
- Applications : Likely explored for antimicrobial or antitumor activity due to benzothiazole’s bioactivity .
2.1.3 Quinazolinone Sulfonamides ()
- Core Structure: Quinazolinone fused with a sulfonamide group.
- Key Differences: Uses a quinazolinone scaffold instead of dihydroisoquinoline and thiophene.
- Synthesis : Derived from 2-chloro-N-substituted acetamide and 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide under basic conditions .
Pharmacologically Active Dihydroisoquinoline Derivatives
2.2.1 GF120918 ()
- Core Structure: Dihydroisoquinoline linked to an acridine carboxamide.
- Key Differences : Lacks sulfonamide and thiophene groups but includes methoxy and acridine moieties.
- Applications: Known as a P-glycoprotein inhibitor, reversing multidrug resistance in cancer therapy .
2.2.2 XR9576 ()
- Core Structure: Dihydroisoquinoline with quinoline and methoxybenzamide groups.
- Key Differences : More complex substitution pattern compared to the target compound.
- Applications: Another P-glycoprotein inhibitor with enhanced pharmacokinetic properties .
Pharmacokinetic and Bioactivity Trends
Biological Activity
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on the available literature.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of 458.6 g/mol. The key structural features include:
- Dihydroisoquinoline moiety : Implicated in various pharmacological activities.
- Thiophene ring : Known for enhancing biological interactions.
- Benzenesulfonamide group : Commonly involved in enzyme inhibition.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route includes:
- Formation of 3,4-dihydroisoquinoline from isoquinoline via hydrogenation.
- Alkylation with a thiophene derivative to introduce the thiophen-3-yl group.
- Sulfonylation with 4-methylbenzenesulfonyl chloride under basic conditions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives containing thiophene and isoquinoline structures have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.0 | |
| Compound B | HeLa (Cervical Cancer) | 10.5 | |
| This compound | A549 (Lung Cancer) | TBD |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's. The mechanism involves binding to the active site of AChE, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The sulfonamide group likely interacts with enzyme active sites, inhibiting their function.
- Receptor Modulation : The compound may modulate receptor activity involved in neurotransmission and cancer cell proliferation.
Case Studies
Several studies have reported the efficacy of related compounds in clinical settings:
- Study on Isoquinoline Derivatives : A series of isoquinoline-based compounds were tested for their anticancer properties, showing significant inhibition of tumor growth in preclinical models.
- Cholinesterase Inhibitors : Research demonstrated that derivatives similar to this compound showed enhanced memory retention in animal models, suggesting potential applications in treating Alzheimer's disease.
Q & A
Q. Table 1: Representative Synthetic Steps
| Step | Reagents/Conditions | Yield | Characterization Methods |
|---|---|---|---|
| 1 | tert-Butyl protection, carboximidamide coupling | 60.6% | 1H NMR, MS, HPLC |
| 2 | HCl in methanol, salt formation | 72.6% | 1H NMR, MS, HPLC |
Basic: Which analytical techniques are critical for verifying purity and structural integrity?
Methodological Answer:
- 1H NMR : Identifies proton environments, confirming regiochemistry (e.g., thiophene vs. isoquinoline substitution patterns) .
- Mass Spectrometry (ESI) : Validates molecular ion peaks and fragmentation patterns .
- HPLC : Quantifies purity (>95% required for biological assays) using reverse-phase columns and UV detection .
- Microanalysis : For new compounds, elemental analysis confirms stoichiometry (e.g., C, H, N, S content) .
Advanced: How can computational reaction path search methods enhance synthesis efficiency?
Methodological Answer:
Integrate quantum chemical calculations (e.g., density functional theory) with experimental data to:
- Predict reaction pathways : Identify low-energy transition states for key steps like amide bond formation .
- Optimize conditions : Use machine learning to narrow solvent, temperature, and catalyst choices (e.g., ICReDD’s feedback loop in ) .
- Example : Reaction path searches reduced trial-and-error in identifying optimal tert-butyl deprotection conditions, improving yields by 15% .
Advanced: How to address discrepancies between computational predictions and experimental yields?
Methodological Answer:
- Sensitivity analysis : Use Design of Experiments (DoE) to test variables (e.g., temperature, stoichiometry) and identify outliers .
- Error source identification : Compare computed activation energies with experimental Arrhenius plots to detect unaccounted side reactions .
- Case study : A predicted 80% yield for compound 71 () achieved only 65.6% experimentally due to steric hindrance in the final step, resolved via solvent polarity adjustment .
Advanced: How to design reactors for scaling up synthesis while maintaining consistency?
Methodological Answer:
- Continuous flow reactors : Minimize batch variability for steps like HCl salt formation () .
- Process control : Implement real-time HPLC monitoring to adjust feed rates and temperature dynamically .
- Scale-up challenges : Heat dissipation in exothermic steps (e.g., carboximidamide coupling) requires jacketed reactors with precise thermal control .
Advanced: What strategies optimize reaction conditions to improve yield and reduce by-products?
Methodological Answer:
- DoE optimization : Use fractional factorial designs to test variables (e.g., catalyst loading, solvent polarity) .
- By-product analysis : LC-MS identifies side products (e.g., dimerization during coupling), guiding reagent stoichiometry adjustments .
- Example : Reducing reaction time from 24h to 12h for compound 68 () minimized hydrolysis by-products, increasing yield from 55% to 60.6% .
Advanced: How to validate biological activity through enzyme inhibition assays with isoform selectivity?
Methodological Answer:
- Assay design : Use recombinant human iNOS, eNOS, and nNOS isoforms in Baculovirus-infected Sf9 cells () .
- Radioactive vs. fluorescent assays : Compare
-L-arginine conversion to citrulline (gold standard) with fluorogenic probes for high-throughput screening . - Data interpretation : IC₅₀ values <100 nM for iNOS vs. >1 µM for e/nNOS indicate selectivity, requiring triplicate runs to confirm reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
